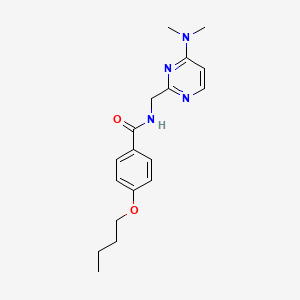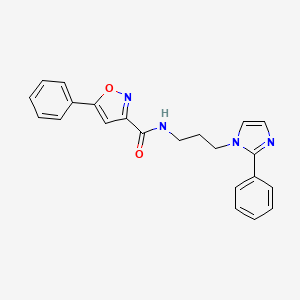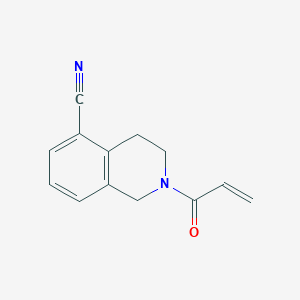
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. Structurally, it incorporates phenyl, oxadiazole, and pyridinyl moieties, offering a wealth of reactive sites and potential interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring system This is often achieved through cyclization of hydrazides with carbon disulfide and subsequent functionalization
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions, such as temperature control, solvent selection, and reagent purity, to ensure high yield and reproducibility. Continuous-flow reactors may be employed to streamline the process and enhance safety during scale-up.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is reactive in several types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Various functional groups, particularly the oxadiazole ring, can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, primarily targeting the phenyl and pyridinyl rings.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. Reducing agents such as lithium aluminum hydride are employed for reduction processes. Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation of the ethylthio group leads to sulfoxides and sulfones.
Reduction of the oxadiazole may yield a dihydro derivative.
Substitution reactions can introduce a variety of functional groups onto the phenyl or pyridinyl rings.
Scientific Research Applications
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential to modulate biological pathways due to its multiple reactive sites.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in material science for the development of novel polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The compound's mechanism of action is multifaceted, primarily involving its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: The oxadiazole and pyridinyl groups can interact with cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 2-(4-ethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lack the ethylthio group, altering their chemical and biological properties.
Uniqueness: The ethylthio group enhances the compound's ability to undergo oxidation and provides additional binding interactions in biological systems.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(23-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKOZITXJOFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)


![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)



![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2850907.png)

![N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2850914.png)
